2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid
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Overview
Description
2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid is an organic compound belonging to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activities, making them candidates for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but often include binding to active sites, altering enzyme kinetics, or affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)butanoic acid:
Uniqueness
2-(4-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazol-1-yl)acetic acid is unique due to its specific combination of the benzothiazole ring and acetic acid moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H9NO3S |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
2-(4-methyl-3-oxo-2,1-benzothiazol-1-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3S/c1-6-3-2-4-7-9(6)10(14)15-11(7)5-8(12)13/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
IMOJDYIPMOEIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N(SC2=O)CC(=O)O |
Origin of Product |
United States |
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